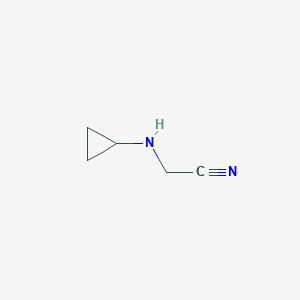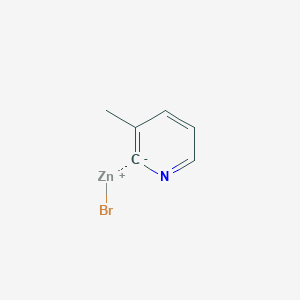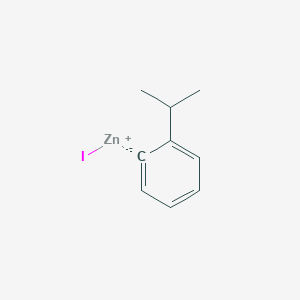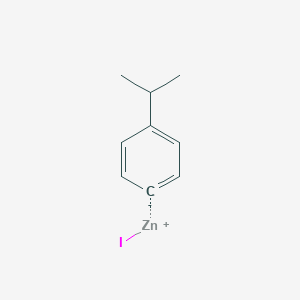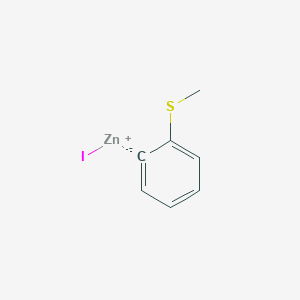
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have developed efficient synthetic routes to obtain it. For instance, one method involves the reaction of 4-chloroaniline with pyrazine-2-carbonyl chloride . The resulting intermediate is then treated with 6-chloropyridine-3-carboxylic acid to yield the desired product .
Scientific Research Applications
Antimycobacterial and Antifungal Activities
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide has shown significant antimycobacterial and antifungal properties. In a study, it manifested high activity against Mycobacterium tuberculosis strain H37Rv, with a 65% inhibition at a concentration of 6.25 µg/mL (Doležal et al., 2010). Another research confirmed the compound's in vitro activity against Mycobacterium tuberculosis, with most compounds exerting activity in the range of MIC = 1.56–6.25 µg/mL (Zítko et al., 2013).
Herbicidal and Abiotic Elicitor Properties
The compound has also been evaluated for its herbicidal properties and as an abiotic elicitor. It showed significant inhibition of photosynthetic electron transport in spinach chloroplasts (Doležal et al., 2007).
Synthesis and Molecular Docking Studies
Several studies have focused on the synthesis and molecular docking of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide and its analogues. These studies are crucial for understanding the compound's structure-activity relationships and potential as an anti-tuberculosis agent (Wati et al., 2020).
Spectroscopic Analysis and Chemical Properties
Spectroscopic analyses, such as FT-IR and FT-Raman, have been conducted to understand the compound's molecular structure and vibrational frequencies. These studies provide insights into the charge transfer and stability of the molecule (Bhagyasree et al., 2015).
Future Directions
: Srinivasarao, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12534–12544. Read more
properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-1-3-8(4-2-7)15-11(17)9-5-14-6-10(13)16-9/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSJZCFAYKSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



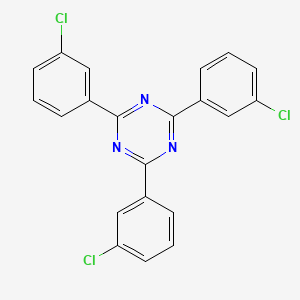

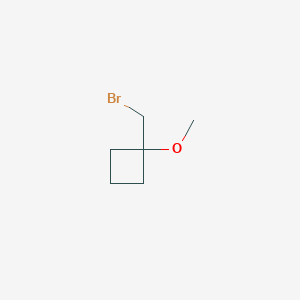
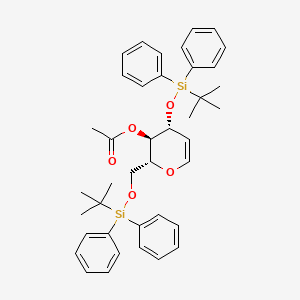
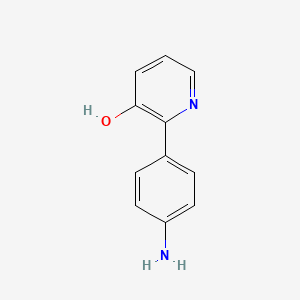


![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)
